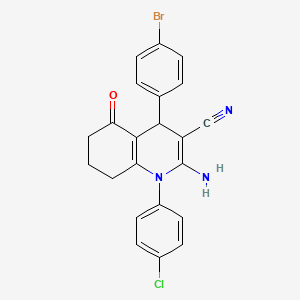![molecular formula C21H15Cl2N3O B11541863 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-2-(5-methyl-1H-benzimidazol-2-yl)phenol](/img/structure/B11541863.png)
4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-2-(5-methyl-1H-benzimidazol-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-[(2,4-Dichlorophenyl)methylidene]amino]-2-(5-methyl-1H-1,3-benzodiazol-2-yl)phenol is a complex organic compound with a unique structure that combines a dichlorophenyl group, a benzodiazole ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(2,4-Dichlorophenyl)methylidene]amino]-2-(5-methyl-1H-1,3-benzodiazol-2-yl)phenol typically involves a multi-step process. One common method starts with the preparation of the benzodiazole ring, followed by the introduction of the dichlorophenyl group and the phenol group. The key steps include:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of an appropriate precursor, such as o-phenylenediamine, with a suitable aldehyde or ketone.
Introduction of the Dichlorophenyl Group: This step involves the reaction of the benzodiazole intermediate with 2,4-dichlorobenzaldehyde under basic conditions to form the corresponding Schiff base.
Formation of the Phenol Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(2,4-Dichlorophenyl)methylidene]amino]-2-(5-methyl-1H-1,3-benzodiazol-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
4-[(E)-[(2,4-Dichlorophenyl)methylidene]amino]-2-(5-methyl-1H-1,3-benzodiazol-2-yl)phenol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-[(E)-[(2,4-Dichlorophenyl)methylidene]amino]-2-(5-methyl-1H-1,3-benzodiazol-2-yl)phenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: A simpler compound with similar dichlorophenyl functionality.
Benzodiazole Derivatives: Compounds with similar benzodiazole rings but different substituents.
Phenol Derivatives: Compounds with phenol groups and various substituents.
Uniqueness
4-[(E)-[(2,4-Dichlorophenyl)methylidene]amino]-2-(5-methyl-1H-1,3-benzodiazol-2-yl)phenol is unique due to its combination of structural features, which confer specific chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest.
Properties
Molecular Formula |
C21H15Cl2N3O |
|---|---|
Molecular Weight |
396.3 g/mol |
IUPAC Name |
4-[(2,4-dichlorophenyl)methylideneamino]-2-(6-methyl-1H-benzimidazol-2-yl)phenol |
InChI |
InChI=1S/C21H15Cl2N3O/c1-12-2-6-18-19(8-12)26-21(25-18)16-10-15(5-7-20(16)27)24-11-13-3-4-14(22)9-17(13)23/h2-11,27H,1H3,(H,25,26) |
InChI Key |
BZKOVINPQKXWNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(C=CC(=C3)N=CC4=C(C=C(C=C4)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11541794.png)

![2-bromo-3,4-dimethyl-6-[(E)-(naphthalen-2-ylimino)methyl]phenol](/img/structure/B11541807.png)
![N-(4-bromophenyl)-N-(2-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-2-oxoethyl)benzenesulfonamide (non-preferred name)](/img/structure/B11541813.png)
![N-(5-chloro-2-methylphenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide](/img/structure/B11541819.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-8-methyl-1,2-bis(propylsulfonyl)indolizine-3-carbohydrazide](/img/structure/B11541821.png)
![4-[3-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B11541825.png)
methanone](/img/structure/B11541835.png)
![2-(4-ethoxyphenyl)-N-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B11541848.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-nitrobenzoate](/img/structure/B11541849.png)
![2-[(Z)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-bromo-4-methylphenol](/img/structure/B11541852.png)
![Nalpha-[(benzyloxy)carbonyl]-N-(2,4-dimethylphenyl)phenylalaninamide](/img/structure/B11541856.png)
![N'-{(E)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11541861.png)
